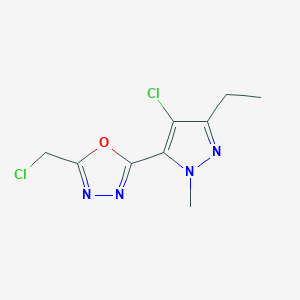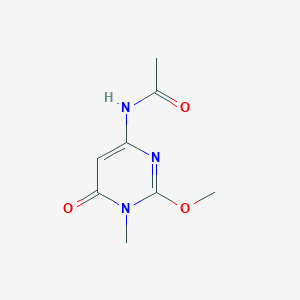
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of enzymes or the disruption of cellular processes. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, it was reported that this compound exhibited potent inhibitory activity against acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. In a study published in the Journal of Agricultural and Food Chemistry, it was reported that this compound exhibited potent antioxidant activity. Furthermore, this compound has also been investigated for its potential neuroprotective effects. In a study published in the Journal of Molecular Neuroscience, it was reported that this compound showed neuroprotective effects against oxidative stress-induced apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole in lab experiments include its potent biological activity, its ease of synthesis, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Another direction is to explore its potential applications as a fluorescent probe in bioimaging and as a potential ligand in coordination chemistry. Furthermore, future studies should focus on fully understanding its mechanism of action and potential side effects, as well as its potential applications in other fields such as agriculture and food chemistry.
Synthesemethoden
The synthesis of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been reported through different methods. One of the methods involves the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with formaldehyde and hydrochloric acid. The resulting product is then treated with acetic anhydride to obtain the final compound. Another method involves the reaction of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid with thionyl chloride, followed by the reaction with sodium azide and sodium methoxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal activities. In a study published in the European Journal of Medicinal Chemistry, it was reported that this compound exhibited potent antiproliferative activity against human cancer cell lines. In another study published in the Journal of Antibiotics, it was reported that this compound showed significant antibacterial activity against gram-positive bacteria. Furthermore, this compound has also been investigated for its potential applications as a fluorescent probe in bioimaging and as a potential ligand in coordination chemistry.
Eigenschaften
Produktname |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole |
|---|---|
Molekularformel |
C9H10Cl2N4O |
Molekulargewicht |
261.1 g/mol |
IUPAC-Name |
2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-5-(chloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H10Cl2N4O/c1-3-5-7(11)8(15(2)14-5)9-13-12-6(4-10)16-9/h3-4H2,1-2H3 |
InChI-Schlüssel |
PFOZFYLAKIDWMR-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1Cl)C2=NN=C(O2)CCl)C |
Kanonische SMILES |
CCC1=NN(C(=C1Cl)C2=NN=C(O2)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)

![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)




![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)
![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)